TH-257 vs. LIMKi3: Superior Kinome Selectivity for Unambiguous Target Engagement
TH-257 demonstrates exquisite kinome selectivity, with no significant off-target activity against 468 kinases at 1 μM in the KINOMEscan assay . In stark contrast, LIMKi3 (BMS-5), a widely used ATP-competitive LIMK inhibitor, shows broader off-target activity, requiring high concentrations (up to 5 μM) in cellular assays to elicit phenotypic responses, which may be due to off-target effects rather than pure LIMK inhibition [1]. This selectivity advantage makes TH-257 a superior probe for definitively linking biological outcomes to LIMK inhibition.
| Evidence Dimension | Kinome Selectivity (Number of kinases inhibited >50% at specified concentration) |
|---|---|
| Target Compound Data | 0 out of 468 kinases inhibited at 1 μM |
| Comparator Or Baseline | LIMKi3 (BMS-5): Not specified, but known to exhibit broader off-target activity |
| Quantified Difference | TH-257 is exquisitely selective vs. LIMKi3's broader off-target profile |
| Conditions | KINOMEscan assay at 1 μM for TH-257; cellular phenotypic assay for LIMKi3 |
Why This Matters
Procurement of TH-257 over LIMKi3 ensures that observed cellular phenotypes are specifically attributable to LIMK inhibition, reducing false-positive rates in target validation studies.
- [1] Hanke, T., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(20), 13705–13713. View Source
